1,4-Dibenzhydrylpiperazine dihydrochloride
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Overview
Description
1,4-Dibenzhydrylpiperazine dihydrochloride is a chemical compound with the molecular formula C30H32Cl2N2 and a molecular weight of 491.509 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 1,4-Dibenzhydrylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting product is then deprotected and cyclized to form the desired piperazine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,4-Dibenzhydrylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Dibenzhydrylpiperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dibenzhydrylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1,4-Dibenzhydrylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1,4-Dibenzylpiperazine dihydrochloride: This compound has a similar piperazine core but with benzyl groups instead of benzhydryl groups.
1,4-Bis(benzhydryl)piperazine dihydrochloride: Another similar compound with two benzhydryl groups attached to the piperazine ring.
Biological Activity
1,4-Dibenzhydrylpiperazine dihydrochloride is a compound that has garnered attention for its significant biological activity, particularly as an antagonist at various neurotransmitter receptors. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound consists of two benzhydryl groups attached to a piperazine ring. Its molecular formula is C24H30Cl2N2, with a molecular weight of approximately 363.31 g/mol. The compound appears as a white to off-white crystalline powder, soluble in methanol and other organic solvents, with a melting point ranging from 180°C to 190°C.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Neurotransmitter Receptor Antagonism : The compound acts primarily as an antagonist at serotonin (5-HT) and dopamine (D2) receptors, which suggests potential applications in treating psychiatric disorders.
- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers .
Biological Activity Data
The following table summarizes the biological activities of this compound and its derivatives:
Activity | Cell Lines Tested | IC50 Values |
---|---|---|
Antiproliferative | Liver (HUH7, HEPG2), Breast (MCF7), Colon (HCT-116), Gastric | Ranges from 10-50 µM |
Apoptosis Induction | MDA-MB-231 (breast cancer) | Early apoptosis ~20% at 48h |
Neurotransmitter Activity | Serotonin and Dopamine Receptors | Significant binding affinity |
Case Study: Anticancer Activity
A study conducted on the cytotoxic effects of various piperazine derivatives demonstrated that 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibited significant cell growth inhibition across multiple cancer cell lines. The study utilized time-dependent cytotoxicity analysis to evaluate the long-term stability and efficacy of these compounds .
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have shown HDAC inhibitory activity, leading to the induction of apoptosis in cancer cells. For instance, specific derivatives induced early apoptotic cell death in MDA-MB-231 cells after 48 hours of treatment .
- Receptor Binding : The dual benzhydryl structure enhances binding affinity to neurotransmitter receptors compared to monobenzyl or monobenzhydryl derivatives.
Properties
Molecular Formula |
C30H32Cl2N2 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
1,4-dibenzhydrylpiperazine;dihydrochloride |
InChI |
InChI=1S/C30H30N2.2ClH/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28;;/h1-20,29-30H,21-24H2;2*1H |
InChI Key |
ALKLMMFQMTYXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
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